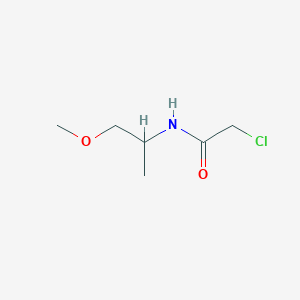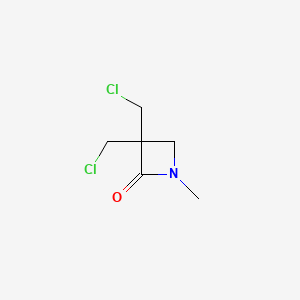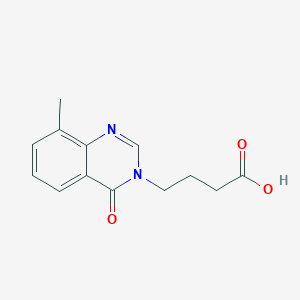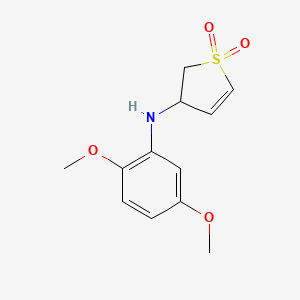
N-(4-fluorobenzyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C23H25FN4O5S2 and its molecular weight is 520.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Anuse et al. (2019) described the synthesis and antimicrobial evaluation of substituted 2-aminobenzothiazoles derivatives. These compounds were characterized by FT-IR, NMR, and Mass spectral analysis and showed activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, indicating their potential in addressing antimicrobial resistance (Anuse et al., 2019).
Anti-inflammatory and Analgesic Activities
Khalifa and Abdelbaky (2008) synthesized new imidazolyl acetic acid derivatives and evaluated them for anti-inflammatory and analgesic activities. Their findings demonstrated that compounds such as 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid exhibited significant activity against carrageenan-induced rat paw edema and inhibited writhing in albino mice, showcasing the therapeutic potential of these compounds in treating inflammation and pain (Khalifa & Abdelbaky, 2008).
Anticonvulsant Activities
Research by Kohn et al. (1993) focused on the synthesis of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives and their evaluation as anticonvulsants. Their work identified compounds with excellent protection against maximal electroshock-induced seizures in mice, highlighting the potential of these derivatives in the development of new antiepileptic drugs (Kohn et al., 1993).
Anticancer Activity
Hassan et al. (2021) synthesized a series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives and evaluated them for anticancer activity. Some derivatives demonstrated higher cytotoxic activity than Staurosporine against the T-47D breast cancer cell line, indicating their potential as novel antiproliferative agents through VEGFR-2-TK inhibition (Hassan et al., 2021).
Antihistaminic Potential
Gadhave et al. (2012) explored the antihistaminic potential of benzimidazole derivatives, known for their pharmacological activities. Their study synthesized N1, 2-substituted benzimidazole derivatives and screened them for antihistaminic activity, contributing to the ongoing search for novel therapeutic agents in treating allergic diseases (Gadhave et al., 2012).
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4OS2.C2H2O4/c22-17-5-3-16(4-6-17)12-23-20(27)13-25-7-9-26(10-8-25)14-21-24-18(15-29-21)19-2-1-11-28-19;3-1(4)2(5)6/h1-6,11,15H,7-10,12-14H2,(H,23,27);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYKIJDPYSEGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)CC(=O)NCC4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2677897.png)
![2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2677899.png)



![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2677905.png)
![Ethyl 2,4-dimethyl-5-[2-(2-methyl(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]py rimidin-4-ylthio))acetyl]pyrrole-3-carboxylate](/img/structure/B2677907.png)
![Methyl 3-amino-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2677908.png)



![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2677917.png)

